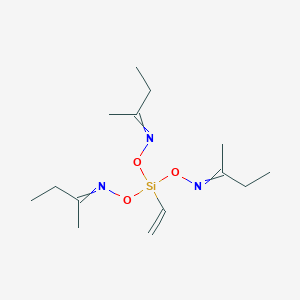
2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Chromatographic Analysis
2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime, and its stereoisomers can be separated using high-resolution gas chromatography. This process allows for the observation of separate peaks corresponding to different stereoisomers, crucial in analytical chemistry for the identification and quantification of specific isomers in mixtures (Yanagi et al., 1994).
2. Biofuel and Biochemical Production
In the context of renewable energy and sustainable chemical production, 2-butanone plays a role as a precursor in the biosynthesis of biofuels like 2-butanol. This is achieved through metabolic pathways involving enzymes from various microorganisms, showcasing the potential of 2-butanone in green chemistry applications (Ghiaci et al., 2014).
3. Atmospheric Chemistry
In atmospheric chemistry, 2-butanone is involved in reactions leading to the formation of OH radicals, a significant aspect in understanding air quality and atmospheric reactions. The study of these reactions contributes to broader insights into environmental chemistry and pollution control (Chew & Atkinson, 1996).
4. Combustion and Engine Performance
2-Butanone is evaluated as a potential biofuel for spark ignition engines. Its characteristics, such as high octane number and vapor pressure, make it a candidate for future sustainable fuels. Understanding its combustion properties and emissions contributes to the development of more efficient and environmentally friendly engine technologies (Hoppe et al., 2016).
5. Biotechnological Synthesis
2-Butanone can be biologically synthesized using engineered microorganisms. By altering specific metabolic pathways, organisms like Klebsiella pneumoniae can be optimized to produce 2-butanone directly from glucose. This biotechnological approach opens new avenues for producing valuable chemicals sustainably (Chen et al., 2015).
6. Flame Investigation for Biofuels
The flame structure and species formed during the combustion of 2-butanone are of interest for its application as a biofuel. Understanding the flame characteristics and the formation of combustion intermediates is crucial for evaluating its potential as an alternative fuel (Hemken et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYJCSIHQKADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062278 | |
| Record name | 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | |
CAS RN |
2224-33-1 | |
| Record name | Vinyltris(methylethylketoxime)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butan-2-one O,O',O''-(vinylsilylidyne)trioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)




![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt](/img/structure/B1582410.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

